2-(methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
2-(Methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate is a chemical compound with the molecular formula C15H13Cl2NO2S and a molecular weight of 342.23 g/mol
Preparation Methods
The synthesis of 2-(methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate typically involves the reaction of 2-(methylsulfanyl)benzyl alcohol with 3,5-dichlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
2-(Methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(Methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(Methylsulfanyl)benzyl N-(3,5-dichlorophenyl)carbamate can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the aromatic rings.
2-(Methylsulfanyl)benzyl N-(4-chlorophenyl)carbamate: Differing in the position and number of chlorine atoms on the phenyl ring.
2-(Methylsulfanyl)benzyl N-(3,5-dimethylphenyl)carbamate: Differing in the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific combination of functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylsulfanylphenyl)methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-21-14-5-3-2-4-10(14)9-20-15(19)18-13-7-11(16)6-12(17)8-13/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJDDTLONQLRAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1COC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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